(Z)-tert-butyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It often involves multiple steps, each with specific reagents and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, and the products of these reactions .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Alternative Catalytic Reactions One area of application involves alternative catalytic reactions, such as the use of tert-butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions. This approach allows for mild, room-temperature reactions between acetanilides and butyl acrylate, highlighting the potential utility of similar tert-butyl compounds in facilitating organic transformations under less harsh conditions (Liu & Hii, 2011).
Metabolic Studies Research on the metabolism of related compounds, such as 3,5-di-tert-butyl-4-hydroxytoluene (BHT), in rats and humans, explores how these molecules are processed biologically. The findings from such studies can inform safety assessments and therapeutic potential of chemically related compounds, including the metabolism of tert-butyl groups and their impact on drug design and environmental health (Daniel, Gage, & Jones, 1968).
Asymmetric Catalysis Compounds featuring tert-butyl groups are also instrumental in developing chiral phosphine ligands for asymmetric catalysis. Studies on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This highlights the role of tert-butyl-containing compounds in synthesizing chiral pharmaceutical ingredients, offering insights into the broader applicability of such compounds in asymmetric synthesis (Imamoto et al., 2012).
Synthetic Applications Furthermore, reactions of benzazole-2-thiones with 3,5-di-tert-butyl-4-hydroxybenzyl acetate illustrate the synthetic versatility of tert-butyl compounds. This work demonstrates the kinetically and thermodynamically controlled products of S- and N-benzylation, revealing the synthetic potential of tert-butyl compounds in creating sterically hindered derivatives under milder conditions than previously known methods (Tagasheva et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-7-5-6-8-15(14)11-19-21(24)17-10-9-16(12-18(17)26-19)25-13-20(23)27-22(2,3)4/h5-12H,13H2,1-4H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSPPDQWKYLRGV-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.